4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide
Description
This compound is a piperazine derivative featuring a 1,3-benzodioxole moiety and a tert-butylcarbothioamide substituent. Its molecular formula is C₁₈H₂₅N₃O₂S (molecular weight: 363.48 g/mol).
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-17(2,3)18-16(23)20-8-6-19(7-9-20)11-13-4-5-14-15(10-13)22-12-21-14/h4-5,10H,6-9,11-12H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCRAPNWLPXGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is to start with the benzodioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by relevant case studies and data.
Structure and Properties
The compound features a piperazine ring substituted with a benzodioxole moiety and a carbothioamide functional group. Its molecular formula is with a molecular weight of approximately 296.4 g/mol. The presence of the benzodioxole structure is significant as it is known for its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to This compound . For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar structural features exhibited cytotoxic effects on human cancer cells, including colon and breast cancer cells, indicating potential for therapeutic development in oncology .
Antimicrobial Properties
Research has indicated that compounds incorporating the benzodioxole structure possess antimicrobial activity. A comparative study on various derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine core can enhance antimicrobial efficacy . The exploration of such compounds as new antibiotics is critical in the face of rising antibiotic resistance.
Neuropharmacological Effects
The piperazine scaffold is often associated with neuropharmacological activities. Compounds related to This compound have been studied for their potential effects on neurotransmitter systems, particularly in the context of anxiety and depression treatment . The modulation of serotonin receptors by similar compounds suggests a pathway for developing new antidepressants.
TGF-beta Inhibition
The compound has been noted for its role as a TGF-beta receptor antagonist. TGF-beta signaling is implicated in various pathological processes, including fibrosis and cancer progression. Therefore, compounds that can inhibit this pathway are of great interest for therapeutic applications in diseases characterized by excessive TGF-beta activity .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The following table highlights key structural and functional differences among analogous piperazine-carbothioamide derivatives:
Structural and Conformational Insights
Crystal Packing and Hydrogen Bonding :
Benzodioxole-containing analogs exhibit distinct conformational preferences. For example, in 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, the benzodioxole ring adopts an envelope conformation with dihedral angles of 31.67°–68.22° relative to the pyrazole ring. The tert-butyl group in the target compound likely induces steric hindrance, reducing rotational freedom and stabilizing a specific conformation for receptor binding.- In contrast, the tert-butyl group is electron-donating, which may alter charge distribution and π-π stacking interactions.
Biological Activity
4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
The compound features:
- A benzodioxole moiety, which is known for its role in various biological activities.
- A piperazine ring that contributes to its pharmacological properties.
- A carbothioamide functional group that may enhance its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, imidazole-based compounds have demonstrated a range of biological activities including anticancer effects. The presence of the benzodioxole moiety in this compound may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies on related benzodioxole derivatives suggest that they can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
Neuroprotective properties have been observed in compounds containing the benzodioxole structure. These effects are often attributed to the ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of various benzodioxole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability and determined IC50 values for comparison .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 20 |
| This compound | A549 | 12 |
Case Study 2: Antimicrobial Efficacy
Another study examined the antimicrobial effects of several piperazine derivatives. The results indicated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
